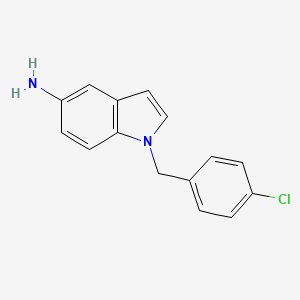

1-(4-chlorobenzyl)-1H-indol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-13-3-1-11(2-4-13)10-18-8-7-12-9-14(17)5-6-15(12)18/h1-9H,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQVDMFNZONNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization:the Primary Objective Would Be to Develop an Efficient Synthesis. a Probable Route Would Be the N Alkylation of 5 Aminoindole with 4 Chlorobenzyl Chloride. This Reaction Typically Requires a Base, Such As Potassium Hydroxide or Sodium Hydride, in a Polar Aprotic Solvent Like Dimethylformamide Dmf or Dimethyl Sulfoxide Dmso .orgsyn.org

Proposed Synthetic Route

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Following synthesis, the compound's identity and purity would be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening:the Next Objective Would Be to Screen the Compound for Biological Activity. Given the Vast Range of Activities of Indole Derivatives, a Broad Screening Approach Might Be Employed. Potential Assays Could Include:

Receptor Binding Assays: Particularly for serotonin (B10506) (5-HT) receptors, given the structural motifs. nih.gov

Enzyme Inhibition Assays: Targeting kinases, a common target for indole-based anticancer agents.

Antimicrobial Assays: Testing for activity against a panel of bacteria and fungi.

Structure Activity Relationship Sar Studies:to Understand the Contribution of Each Part of the Molecule, a Medicinal Chemist Would Synthesize a Series of Analogues. the Objectives of These Sar Studies Would Be to Determine:

Strategies for the Synthesis of the Indole (B1671886) Nucleus in the Context of this compound

The formation of the indole scaffold is a critical step in the synthesis of the target molecule. Several classical and modern methods can be adapted for the preparation of 5-aminoindole (B14826) derivatives.

The Fischer indole synthesis is a widely used and versatile method for constructing indole rings. wikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of a 5-aminoindole precursor, a 4-aminophenylhydrazine would be reacted with a suitable carbonyl compound. The reaction is catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org

Modern variations of the Fischer indole synthesis offer milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed versions allow for the coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another variant involves a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis, which starts from alcohols. organic-chemistry.org

A one-pot, three-component protocol based on a Fischer indolization–N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method could potentially be adapted for the synthesis of the target compound.

Palladium-catalyzed reactions have become a powerful tool in the synthesis of indoles. mdpi.comacs.org These methods often involve the intramolecular cyclization of appropriately substituted anilines. For instance, the palladium-catalyzed asymmetric 5-endo-hydroaminocyclization of N-(o-tert-butylphenyl)-2-alkynylanilines has been reported for the synthesis of N-substituted indoles. mdpi.com

The synthesis of C-2 substituted indoles can be achieved through the annulation of o-alkynylhalo(hetero)arenes and primary amines, mediated by a palladium catalyst. mdpi.com Furthermore, a palladium-catalyzed cascade reaction of N,N-disubstituted hydrazines and 2-halophenylacetylenes can yield 1-aminoindoles. mdpi.com

Palladium-catalyzed C-H activation and functionalization is another elegant approach. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials. For example, a three-component indole synthesis from aryl iodides, internal alkynes, and an N,N-dimethylhydroxylamine electrophile has been developed using Pd/norbornene cooperative catalysis. nih.gov

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the use of potentially toxic and expensive transition metals. chim.it Several metal-free approaches for indole synthesis have been reported. These include electrochemical-mediated cyclization of alkynes, oxidative nucleophilic cyclization of alkynes, and cyclizations promoted by microwave irradiation, radicals, bases, or electrophiles. chim.it

One notable metal-free method is the tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines, mediated by Brønsted acids like polyphosphoric acid. mdpi.comnih.gov Another approach involves the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines to form substituted indoles. researchgate.net

C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the indole ring, bypassing the need for pre-activated substrates. nih.govrsc.org Transition-metal catalysis, particularly with palladium, has been extensively used for the site-selective functionalization of indoles at various positions. nih.govrsc.org Manganese-catalyzed C-H alkenylation of indoles with alkynes has also been developed. rsc.org

These C-H functionalization methods can be applied to a pre-formed indole nucleus to introduce substituents, or they can be part of a domino reaction sequence that leads to the formation of the indole ring itself. researchgate.net For example, a domino C(sp³)–H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence has been used to synthesize 1,2-diarylindolines. researchgate.net

Installation of the 4-Chlorobenzyl Moiety at the N1 Position

Once the 5-aminoindole core has been synthesized, the final step is the introduction of the 4-chlorobenzyl group at the N1 position.

The N-alkylation of indoles is a common transformation. bhu.ac.in Direct alkylation of the indole nitrogen can be achieved using an appropriate alkylating agent, such as 4-chlorobenzyl bromide or chloride, in the presence of a base. rsc.orgyoutube.com Strong bases like sodium hydride are often used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that then reacts with the alkyl halide in an SN2 reaction. youtube.com

The choice of solvent can be crucial. For instance, in some cases, using a higher proportion of DMF in the solvent mixture can favor N-alkylation over competing C-3 alkylation. rsc.org

Alternative methods for N-alkylation include copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles, and ruthenium-catalyzed N-alkylation using alcohols. rsc.orgnih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation to the corresponding N-alkylated indoles has also been reported as a one-pot, two-step procedure. nih.gov A catalyst-free, three-component Mannich-type reaction in aqueous microdroplets has been shown to achieve chemoselective N-alkylation of indoles. stanford.edu

Introduction and Functionalization of the Amine Group at the C5 Position

A key structural feature of the target molecule is the amine group at the C5 position of the indole ring. The introduction of this functionality is typically achieved through the reduction of a nitro precursor or, less commonly, through direct amination techniques.

Reduction of Nitro Precursors

The most common and reliable method for synthesizing 5-aminoindoles is the reduction of the corresponding 5-nitroindole (B16589) derivative. acs.orgsci-hub.st The synthesis of the 5-nitroindole precursor can be achieved through methods like the Fischer indole synthesis from aldehyde p-nitrophenylhydrazones. acs.org A variety of reducing agents can be employed for the conversion of the nitro group to an amine.

Catalytic hydrogenation is a widely used method, with catalysts such as palladium on carbon (Pd/C) or Raney nickel being effective. sci-hub.stcommonorganicchemistry.com Raney nickel is particularly useful for substrates containing halides, as it is less likely to cause dehalogenation. commonorganicchemistry.com Other metal-based systems, including iron in acidic media (e.g., acetic acid), zinc in acidic media, and tin(II) chloride (SnCl2), offer milder conditions and can be used in the presence of other reducible functional groups. commonorganicchemistry.comwikipedia.org Sodium hydrosulfite has also been reported as an effective reagent for this transformation. acs.orgwikipedia.org For instance, the reduction of 5-nitroindole to 5-aminoindole has been successfully achieved with high conversion and yield using iron phthalocyanine (B1677752) as a catalyst for transfer reduction or with gold nanoparticles supported on TiO2 or Fe2O3. sci-hub.st

Table 2: Selected Reagents for the Reduction of Nitroindoles to Aminoindoles

| Reagent/Catalyst | Conditions | Notes |

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Preferred for substrates with halogen substituents to avoid dehalogenation. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Acidic Reduction | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild Reduction | Tolerates various functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite | Aqueous Reduction | Effective and commonly used. acs.orgwikipedia.org |

| Copper Complex / NaBH₄ | Aqueous, Room Temp. | A reported procedure for reducing nitro compounds to amines. chemicalbook.com |

Direct Amination Approaches

Directly introducing an amine group at the C5 position of an indole ring is a more challenging synthetic task due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C3 position. acs.orgacs.org However, recent advances in C-H functionalization have provided new avenues for regioselective amination.

Transition metal-catalyzed reactions have shown promise in directing functionalization to the benzene (B151609) portion of the indole ring. acs.orgrsc.org For instance, palladium-catalyzed direct arylation has been used for C4 and C5 functionalization by employing a removable directing group at the C3 position. rsc.orgnih.gov While direct C5 amination is less common, related methods like ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions have been developed. rsc.orgsemanticscholar.org Copper-catalyzed reactions have also been explored for regioselective C5-H alkylation, indicating the potential for developing similar C5-amination protocols. nih.gov Buchwald-Hartwig amination, typically used for N-arylation, has also been applied to the functionalization of bromoindoles, which could be a route to C5-aminoindoles if starting from a 5-bromoindole (B119039) precursor. rsc.org

Synthetic Routes for Related Indole Derivatives and Analogs

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives and analogs through further functionalization.

Diversification at Indole C2 and C3 Positions

The C2 and C3 positions of the indole ring are highly reactive and prime locations for introducing chemical diversity. acs.orgacs.org The Fischer indole synthesis itself can be adapted to introduce substituents at the C2 and C3 positions. acs.org

Friedel-Crafts reactions are a classic method for C3 functionalization. rsc.org More modern approaches utilize substrates with a leaving group at the C3 position, such as arenesulfonyl indoles, which can generate a reactive intermediate that undergoes nucleophilic addition. rsc.org Multi-component reactions (MCRs) provide an efficient way to synthesize 3-substituted indoles in a single step from simple starting materials like indole, aldehydes, and active methylene (B1212753) compounds. openmedicinalchemistryjournal.com

Functionalization at the C2 position is generally more challenging. rsc.org However, methods like palladium-catalyzed direct arylation have been developed for both C2 and C3 positions, with regioselectivity often influenced by the specific reaction conditions and ligands used. acs.org Successive iodine-copper exchange reactions can also be employed for the selective functionalization of both the C2 and C3 positions. nih.gov

Formation of Conjugates and Hybrid Molecules

The 5-amino group of this compound is a versatile handle for creating more complex molecules through the formation of conjugates and hybrid structures. This amine can be acylated or reacted with other electrophiles to attach various molecular fragments.

For example, the indole core has been incorporated into carbohydrazide (B1668358) structures, which were then condensed with isatins or benzaldehydes to form (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides and (E)-N'-benzylidene-carbohydrazides, respectively. nih.gov Similarly, the indole-3-carbaldehyde derivative can be used to synthesize acetohydrazides linked to a quinazolinone moiety. researchgate.neteurekaselect.com Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to link a 1,2,3-triazole ring to the indole core at the C3 position, creating complex methanone (B1245722) structures. researchgate.netresearchgate.net The indole scaffold has also been conjugated with amino acids and peptides, highlighting its utility in creating biomimetic molecules. nih.gov These strategies demonstrate the broad potential for creating diverse libraries of indole-based compounds by leveraging the reactivity of the C5-amino group and other positions on the indole ring.

Green Chemistry Principles in the Synthesis of Indole Scaffolds

The development of sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce waste, minimize energy consumption, and avoid the use of toxic substances. The synthesis of the indole core, a privileged scaffold in medicinal chemistry, has been a major area for the application of these principles.

Solvent-Free Methods and Microwave-Assisted Synthesis

Traditional methods for the N-alkylation of indoles often rely on stoichiometric amounts of strong bases and volatile organic solvents, which can be hazardous and difficult to manage. google.comgoogle.com Green chemistry seeks to replace these with cleaner alternatives, such as solvent-free reactions and alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis (MAS) has emerged as a powerful tool in green chemistry. eurekaselect.com The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating methods. eurekaselect.comnih.gov For the synthesis of This compound , the key N-alkylation step is an ideal candidate for microwave assistance. Studies on the N-alkylation of isatin (B1672199), a related indole derivative, have shown that microwave irradiation significantly reduces reaction times and improves yields. nih.gov This technique often allows for the use of less solvent or even solvent-free conditions, further enhancing its green credentials. nih.gov For instance, the N-alkylation of isatin with various halides using potassium carbonate and a few drops of DMF under microwave irradiation was completed in minutes with high yields, a significant improvement over conventional heating. nih.gov

Solvent-free, or solid-state, reactions represent another key green strategy. Performing reactions without a solvent minimizes waste and can simplify purification procedures. The regioselective C3-alkylation of indoles with alcohols has been successfully achieved under solvent-free conditions using potassium hydroxide (B78521), demonstrating the feasibility of eliminating bulk solvents in indole functionalization. researchgate.net While this applies to C-alkylation, the principle can be extended to N-alkylation, potentially using a solid-supported base under solvent-free conditions, activated by microwave or conventional heating.

The following table provides a comparative example of conventional versus microwave-assisted N-alkylation for an indole-related compound, highlighting the advantages of the latter approach.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Method | Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Conventional | K₂CO₃ | DMF | 8 h | 75 | nih.gov |

| Benzyl Bromide | Microwave | K₂CO₃ | DMF (drops) | 5 min | 94 | nih.gov |

| Ethyl Bromoacetate | Conventional | K₂CO₃ | DMF | 6 h | 68 | nih.gov |

This interactive table illustrates the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis for the N-alkylation of an indole system.

Catalytic Systems for Enhanced Efficiency

The shift from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. Catalysts enhance reaction rates and selectivity, reduce waste by being effective in small amounts, and can often be recycled and reused.

In the context of synthesizing This compound , catalysis can be applied to the crucial N-alkylation step to avoid the use of strong, hazardous bases in stoichiometric quantities. Mild, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in catalytic amounts for the N-alkylation of indoles with greener alkylating agents like dimethyl and dibenzyl carbonate. google.com This approach offers nearly quantitative yields under mild conditions. google.com

More advanced catalytic systems offer even greater potential for sustainable synthesis.

Transition Metal Catalysis : An iridium-catalyzed method has been developed for the N-alkylation of indolines using alcohols as the alkylating agent in water, an environmentally benign solvent. organic-chemistry.org This "borrowing hydrogen" methodology avoids the use of pre-functionalized alkyl halides. Similarly, heterogeneous cobalt nanoparticles have been used for the C-H alkylation of indoles with alcohols, a strategy that could be adapted for N-alkylation. rsc.org

Phase-Transfer Catalysis (PTC) : PTC is a powerful technique for carrying out reactions between reagents in immiscible phases. For the N-alkylation of 5-nitroindole, a phase-transfer catalyst like tetrabutylammonium (B224687) bisulfate could facilitate the reaction between the indole (in an organic phase or solvent-free) and an aqueous solution of a base like potassium hydroxide, thus avoiding the need for anhydrous solvents and strong, moisture-sensitive bases.

Ionic Liquids : Ionic liquids can serve as both catalysts and solvents. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. N-alkylation of indoles has been successfully performed in the presence of ionic liquids, which can enhance reaction rates, sometimes in conjunction with microwave irradiation. google.com

The table below summarizes various catalytic systems that could be adapted for the efficient and greener synthesis of the target compound's precursors.

Table 2: Catalytic Systems for Greener Alkylation of Indole Scaffolds

| Catalyst System | Alkylating Agent Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium Complex | Alcohols | Water | Uses alcohols directly, aqueous medium | organic-chemistry.org |

| Cobalt Nanoparticles | Alcohols | Toluene | Heterogeneous, reusable catalyst | rsc.org |

| DABCO (catalytic) | Dialkyl Carbonates | DMF | Catalytic base, high yields, mild conditions | google.com |

| Tetrabutylammonium bisulfate | Alkyl Halides | CH₂Cl₂ / H₂O | Phase-transfer catalysis, mild conditions |

This interactive table showcases various modern catalytic systems that enhance the efficiency and environmental friendliness of indole alkylation reactions.

By integrating these green chemistry principles—specifically solvent-free and microwave-assisted techniques, alongside innovative catalytic systems—the synthesis of This compound can be transformed from a conventional, resource-intensive process into a modern, efficient, and sustainable one.

Correlating Structural Modifications with Mechanistic Biological Activity

The biological activity of derivatives based on the 1-(4-chlorobenzyl)-1H-indole framework is intrinsically linked to their structural modifications, which dictate the mechanism of action. For instance, a series of (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have been identified as potent anticancer agents. Their mechanism is tied to the activation of procaspase-3, a key initiator of apoptosis or programmed cell death. nih.gov The N-acylhydrazone functionality present in these molecules is crucial for forming a stable complex with zinc ions within the active site of caspases, thereby restoring the apoptotic process that is often dysregulated in cancer cells. nih.gov

Furthermore, structural analogues incorporating the N-benzylindole nucleus linked to a barbituric acid moiety have demonstrated radiosensitizing properties. This activity is hypothesized to mimic heat shock, lowering the threshold for thermal sensitivity in radiation treatment. The effectiveness of these compounds is highly dependent on the electronic nature of the substituents on the N-benzyl group. nih.gov These examples underscore a clear correlation where specific molecular architectures lead to distinct biological outcomes, such as inducing apoptosis or enhancing radiosensitivity, by interacting with specific cellular machinery.

Impact of N1-Substitution on Biological Profile and Target Interaction

The substituent at the N1 position of the indole ring is a major determinant of the biological activity and target interaction of this class of compounds. The presence of a benzyl group at this position is often considered essential for activity. rsc.org Specifically, the 1-(4-chlorobenzyl) moiety is a core structural feature of potent anticancer agents. nih.gov Comparative studies have shown that N-benzyl or N-4-chlorobenzyl derivatives are significantly more potent than their N-benzenesulfonyl counterparts, highlighting the favorable nature of the benzyl substitution. nih.gov In many series of indole-based compounds, the absence of an N-benzyl group altogether results in a complete loss or significant reduction in biological activity. rsc.org

The N1-substituent influences how the molecule orients itself within a biological target. For example, in Mcl-1 inhibitors with an N-substituted indole scaffold, the hydrophobic tail at the N1 position interacts with key hot spots in the protein's binding pocket. nih.gov This interaction is critical for the inhibitory activity. The choice of substituent, whether it's a simple benzyl group or a more complex aromatic or aliphatic chain, modulates the compound's affinity and selectivity for its target. rsc.orgnih.gov

Role of C5-Amine Moiety in Ligand-Target Recognition

The C5-amine moiety on the indole ring of this compound serves as a critical anchor and a versatile point for modification to fine-tune ligand-target interactions. In studies of related indole derivatives, the functional group at the C5 position has been shown to be crucial for binding affinity and biological activity. For instance, in a series of c-Myc G-quadruplex binders, a nitro or amino group at the C5 position was found to be beneficial for binding. d-nb.info The conversion of the C5-nitro to a C5-amine is a key synthetic step, indicating the importance of this position for introducing target-interacting functionalities. d-nb.info

The amino group at C5 can act as a hydrogen bond donor or can be readily acylated or otherwise modified to introduce new functionalities. nih.gov This allows for the exploration of the chemical space around this position to optimize interactions with a biological target. For example, in the development of anti-inflammatory agents, modifying an amino group on a phenyl ring attached to the core scaffold was vital for activity. Changing the C5-amino group to a nitro group significantly reduced the anti-inflammatory effect, suggesting the amino group acts as an important pharmacophore. nih.gov Similarly, for RXFP3 agonists, the C5-position of the indole was identified as an active site for improving potency. nih.gov

Influence of Substituents on the Indole Ring and Benzyl Moiety

Substituents on both the indole ring and the N1-benzyl moiety exert a profound influence on the biological activity of this chemical series. For derivatives of 1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide, substituents on the benzylidene ring attached at the C3 position dramatically alter cytotoxic potency against cancer cell lines. nih.gov

Electron-withdrawing groups on the benzylidene ring, such as 4-nitro (4f) and 4-chloro (4d), have been shown to produce the most potent cytotoxic compounds, with IC50 values in the nanomolar range. nih.gov Conversely, a hydroxyl group at the 2-position (4g-i) also confers very strong cytotoxicity. nih.gov This indicates that both electronic and steric factors of the substituents play a critical role. In contrast, for a series of radiosensitizing agents, electron-withdrawing substituents like cyano or nitro at the 4-position of the N-benzyl group itself were found to enhance activity. nih.gov However, in the same study, introducing substituents onto the indole ring did not lead to an increase in radiosensitization activity. nih.gov

| Compound | Substituent (R) on Benzylidene | IC50 SW620 (μM) | IC50 PC-3 (μM) | IC50 NCI-H23 (μM) |

|---|---|---|---|---|

| 4a | H | >100 | >100 | >100 |

| 4b | 4-OCH3 | 2.35 | 1.12 | 1.54 |

| 4d | 4-Cl | 0.011 | 0.008 | 0.009 |

| 4f | 4-NO2 | 0.001 | 0.001 | 0.001 |

| 4g | 2-OH | 0.56 | 0.61 | 0.83 |

| 4h | 2-OH, 5-Br | 0.68 | 0.72 | 0.79 |

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional structure, including conformational flexibility and stereochemistry, is a key consideration in the structure-activity relationships of this compound derivatives. The N-benzyl group, connected by a sigma bond, possesses rotational freedom. pharmacy180.com This flexibility allows the molecule to adopt various conformations, one of which may be the optimal geometry for fitting into a target's binding site. The most stable conformation is often one that minimizes steric hindrance. ethz.ch For example, in some N-benzoylpiperidones, non-chair conformations are preferred to reduce the strain between the benzoyl group and adjacent substituents.

Stereochemistry also plays a pivotal role. In the case of N-acylhydrazone derivatives of the 1-(4-chlorobenzyl)indole scaffold, the (E)/(Z) geometry of the C=N double bond is critical. The (E)-isomers of N'-benzylidene-carbohydrazides are noted for their potent cytotoxic activity. nih.gov This highlights that a specific spatial arrangement of atoms is necessary for effective biological action, likely to ensure proper orientation for complex formation with target enzymes like caspases. nih.gov The study of different conformers and stereoisomers is therefore essential to fully understand the SAR and to design more potent and selective molecules.

Mechanistic Investigations of Biological Interactions

Ligand-Target Binding Characterization and Interaction Profiling

The initial stages of understanding the biological activity of 1-(4-chlorobenzyl)-1H-indol-5-amine involve its characterization as a ligand that interacts with specific biological targets. These in vitro studies are fundamental to mapping its potential pharmacological profile.

Receptor Binding Studies (in vitro): Cannabinoid Type-1 (CB1) Receptor Modulation

The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is a significant target for therapeutic intervention. The CB1 receptor, a G protein-coupled receptor (GPCR), is widely expressed in the central nervous system and is involved in various physiological processes. nih.gov While direct binding studies for this compound on the CB1 receptor are not extensively documented, research on structurally analogous compounds provides valuable insights.

Studies on synthetic cannabinoids have demonstrated that substitutions on the indole (B1671886) core can significantly impact CB1 receptor binding affinity. Specifically, the position of a chloro-substituent is a critical determinant of this interaction. Research on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA revealed that chlorination at the 5-position of the indole core leads to a reduced binding affinity for the human CB1 (hCB1) receptor compared to substitutions at other positions. ccij-online.org This suggests that the 5-amino group in this compound, in conjunction with the 1-(4-chlorobenzyl) substituent, would likely influence its binding characteristics at the CB1 receptor, a hypothesis that warrants direct experimental validation.

Enzyme Inhibition Assays: Procaspase-3 Activation, EGFR and p53-MDM2 Pathway Modulation

Procaspase-3 Activation:

A compelling area of investigation for indole-based compounds is their ability to activate procaspase-3, an initiator caspase in the apoptotic cascade. Elevated levels of procaspase-3 are observed in various tumor tissues, making it an attractive target for anticancer therapies. researchgate.net The activation of procaspase-3 to its active form, caspase-3, triggers a cascade of events leading to programmed cell death. nih.gov

While direct evidence for this compound is limited, studies on closely related derivatives containing the 1-(4-chlorobenzyl)-1H-indole scaffold have shown significant procaspase-3 activating potential. For instance, a series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides were designed as potent procaspase-3 activators. researchgate.net One compound from this series, compound 5e, demonstrated a remarkable 285% activation of caspase activity compared to the control procaspase-activating compound 1 (PAC-1). researchgate.net Docking simulations suggested that this activation occurs via allosteric inhibition of procaspase-3 through the chelation of an inhibitory zinc ion. researchgate.net These findings strongly suggest that the 1-(4-chlorobenzyl)-1H-indole moiety is a key pharmacophore for this activity, and by extension, this compound may possess similar capabilities.

EGFR and p53-MDM2 Pathway Modulation:

The epidermal growth factor receptor (EGFR) and the p53-MDM2 pathway are critical in cell proliferation and tumor suppression. The indole nucleus is a common scaffold in the design of inhibitors for these pathways. lumirlab.comnih.gov The p53 tumor suppressor protein is a key regulator of cell cycle and apoptosis, and its activity is negatively regulated by the oncoprotein MDM2. nih.govnih.gov Inhibition of the p53-MDM2 interaction is a validated strategy for reactivating p53 function in cancer cells. nih.gov Although direct studies on this compound are not available, the established role of indole derivatives as MDM2 antagonists suggests a potential, yet unconfirmed, avenue of investigation for this compound. nih.gov

Other Molecular Target Identification and Validation Approaches

The identification of all potential molecular targets of a compound is crucial for a comprehensive understanding of its biological effects. Modern drug discovery employs various strategies for target identification, including affinity-based pull-down and label-free methods. mdpi.comnih.gov For this compound, a systematic exploration of its molecular targets beyond the aforementioned pathways has not been extensively reported in the available scientific literature. Future research utilizing these advanced methodologies could uncover novel interacting partners and shed more light on its mechanism of action.

Cellular Pathway Modulation Studies (in vitro)

The biological impact of this compound extends to the modulation of complex cellular pathways, particularly those governing cell fate decisions such as apoptosis and other forms of programmed cell death.

Induction of Apoptosis and Cell Cycle Analysis in Cancer Cell Lines

The induction of apoptosis is a hallmark of many anticancer agents. This process is often coupled with cell cycle arrest at specific checkpoints. Flow cytometry is a powerful technique used to analyze both apoptosis and cell cycle distribution in response to chemical treatments. mdpi.comnih.govnih.govnih.gov

Given the procaspase-3 activating potential of structurally related compounds, it is highly probable that this compound can induce apoptosis in cancer cells. The activation of caspase-3 is a central event in the apoptotic cascade, leading to the execution phase of cell death. nih.gov While specific data on apoptosis induction and cell cycle analysis for this compound are not yet available, research on other indole derivatives has consistently shown their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.comnih.govnih.gov

Investigation of Methuosis Induction and Related Signaling Pathways (e.g., MAPK/JNK)

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.gov This alternative cell death pathway is of particular interest for treating apoptosis-resistant cancers. nih.gov

A class of synthetic indolyl-pyridinyl-propenones (IPPs) has been identified as potent inducers of methuosis. nih.govnih.govresearchgate.net Mechanistic studies on these compounds have revealed that their cytotoxic effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.govresearchgate.netcsic.es The activation of JNK is an early event in methuosis induced by these indole derivatives. nih.gov Although this compound belongs to a different structural class than the studied IPPs, the shared indole core suggests a potential for this compound to also modulate the MAPK/JNK pathway and possibly induce methuosis. This remains a speculative but intriguing area for future investigation.

Mechanisms of Antimicrobial Action against Pathogenic Strains

The antimicrobial efficacy of indole derivatives, including compounds structurally related to this compound, is often attributed to a multi-targeted mechanism of action. Research into this class of compounds suggests that their ability to combat pathogenic strains stems from their capacity to disrupt essential cellular processes and structures in microbes.

One of the primary mechanisms identified is the disruption of bacterial cell membranes. Indole-containing compounds have been shown to induce depolarization of the bacterial membrane, leading to a loss of membrane integrity. This disruption can result in the leakage of intracellular components and ultimately cell death. For instance, studies on aminoguanidine-indole derivatives have demonstrated their ability to cause rapid bactericidal effects against resistant bacteria like Klebsiella pneumoniae by compromising the bacterial membrane. nih.gov

Another significant mechanism of action is the inhibition of crucial enzymes involved in bacterial metabolic pathways. Dihydrofolate reductase (DHFR) has been identified as a key target for some indole derivatives. nih.gov DHFR is an essential enzyme in the biosynthesis of nucleic acids, and its inhibition effectively halts bacterial growth. Molecular docking studies have revealed that the indole scaffold can play a critical role in binding to the active site of the DHFR receptor in bacteria such as K. pneumoniae. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of related indole derivatives against various pathogenic strains, highlighting their broad-spectrum activity.

| Compound/Strain | S. aureus (MRSA) | K. pneumoniae | P. aeruginosa | E. coli |

| Indole Analog 1 | 4 µg/mL | 4 µg/mL | 16 µg/mL | 8 µg/mL |

| Indole Analog 2 | 8 µg/mL | 8 µg/mL | 32 µg/mL | 16 µg/mL |

| Indole Analog 3 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL |

Data synthesized from studies on analogous indole derivatives.

Mechanistic Insights from Comparative Biological Assessments of Analogs

The biological activity of this compound can be further understood through the comparative assessment of its structural analogs. By examining the structure-activity relationships (SAR) within this chemical family, key features essential for their antimicrobial effects can be elucidated.

The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of many natural and synthetic bioactive compounds. For instance, indole alkaloids derived from natural sources have demonstrated significant antibacterial activity. The antimicrobial action of these compounds often relies on their ability to interact with various biological targets, a versatility afforded by the indole ring system.

When compared to other antimicrobial scaffolds, such as quinolones which are known to disrupt bacterial DNA replication, indole derivatives like this compound appear to exhibit a different, and potentially broader, mechanism of action that includes membrane disruption and enzyme inhibition. nih.govnih.gov This multi-targeted approach could be advantageous in overcoming microbial resistance mechanisms that have evolved against single-target agents.

Pharmacophore modeling of antibacterial indole derivatives has identified several key features that are crucial for their activity. A typical pharmacophore model for this class of compounds includes:

A hydrophobic region, often fulfilled by the indole ring itself.

Hydrogen bond acceptors and donors, which are critical for interaction with biological targets.

An aromatic feature, contributing to stacking interactions.

A positive ionizable feature, which can be important for interactions with negatively charged bacterial membranes. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

For 1-(4-chlorobenzyl)-1H-indol-5-amine, molecular docking simulations would be employed to predict how it fits into the binding pocket of various protein targets. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces and geometric complementarity. The resulting binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the stability of the protein-ligand complex. A lower binding energy typically indicates a more stable interaction. researchgate.net

While specific docking studies on this compound are not publicly available, related research on derivatives containing the 1-(4-chlorobenzyl)-1H-indole scaffold has shown their potential to bind to targets like procaspase-3, an enzyme involved in apoptosis. nih.govresearchgate.neteurekaselect.com A hypothetical docking study of the title compound would provide similar insights, predicting its most likely binding orientation and the strength of the association with a given protein target.

Beyond predicting binding affinity, docking simulations reveal the specific molecular interactions that stabilize the complex. This includes identifying key amino acid residues in the protein's active site that form interactions with the ligand. For this compound, these interactions would likely involve:

Hydrogen Bonds: The primary amine (-NH2) group on the indole (B1671886) ring is a potent hydrogen bond donor, while the nitrogen atom within the indole ring can act as a hydrogen bond acceptor. These are crucial for specific recognition and binding.

Hydrophobic Interactions: The chlorobenzyl and indole ring systems are largely nonpolar and would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indole and chlorophenyl rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Analysis of these interaction networks is fundamental to understanding the basis of molecular recognition and for guiding future structural modifications to enhance binding potency and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital represents the location of the most loosely held electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). For this compound, the HOMO is likely to be concentrated around the electron-rich indole ring and the 5-amino group.

LUMO: This orbital represents the most likely place to accept electrons, indicating its susceptibility to attack by a nucleophile (acting as an electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and lower kinetic stability. nih.gov

A theoretical FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution, offering predictions about the most probable sites for electrophilic and nucleophilic attack.

| Computational Concept | Application to this compound |

| HOMO Analysis | Identifies electron-donating sites, likely the 5-amino group and indole ring, predicting reactivity towards electrophiles. |

| LUMO Analysis | Identifies electron-accepting sites, predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates the molecule's overall reactivity and electronic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions. nih.gov The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For the title compound, these would be expected around the nitrogen atom of the amine group and potentially the π-system of the indole ring.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amine group (N-H).

Green: Represents neutral or zero potential regions, often corresponding to the nonpolar parts of the molecule like the carbon backbone of the aromatic rings.

An MEP map for this compound would clearly illustrate its charge distribution, complementing FMO analysis in predicting its reactive behavior and non-covalent interaction patterns.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of interaction, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and time-dependent behavior of a molecule.

Conformational Analysis would identify the stable, low-energy three-dimensional arrangements of this compound. The key flexible bond is the one connecting the benzyl (B1604629) group to the indole nitrogen, and different rotational conformers (rotamers) will have different energies and shapes, which can influence protein binding.

Molecular Dynamics (MD) simulations would simulate the movement of every atom in the molecule (and its environment, such as water and a protein target) over time. An MD simulation of this compound complexed with a protein would provide crucial information on:

The stability of the binding pose predicted by docking.

The flexibility of the ligand within the binding site.

The role of water molecules in mediating protein-ligand interactions.

The persistence of key hydrogen bonds and other interactions over the simulation time.

These simulations provide a more realistic and dynamic view of the molecular recognition process, validating and refining the static models obtained from molecular docking.

In Silico Prediction of Physicochemical and ADME Properties

Computational tools and models have become indispensable in the early stages of drug discovery and development. By simulating various molecular properties, these methods allow for the preliminary assessment of a compound's potential as a therapeutic agent, saving time and resources. For this compound, in silico predictions offer valuable insights into its likely physicochemical characteristics and pharmacokinetic profile.

Lipophilicity (LogP) and Polar Surface Area (TPSA) Calculations

Lipophilicity and polarity are fundamental properties that govern a molecule's ability to cross biological membranes and interact with its target. The partition coefficient (LogP) is a measure of a compound's distribution between an oily (octanol) and an aqueous phase, indicating its lipophilicity or "greasiness." A higher LogP value generally corresponds to greater membrane permeability.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This parameter is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| LogP | Data not available from search results | Indicates lipophilicity and potential for membrane permeation. |

| TPSA | Data not available from search results | Reflects polarity and influences absorption and distribution. |

Note: The values in this table would be populated based on computational predictions from specialized software, which were not accessible for this article.

Predictive Models for Absorption and Distribution Features

Beyond basic physicochemical properties, computational models can predict more complex ADME characteristics. For oral drug candidates, absorption from the gastrointestinal tract is a critical first step. Models based on a compound's structural features can estimate its likely intestinal absorption rate and bioavailability.

Distribution throughout the body is another key aspect. Factors such as plasma protein binding and the ability to cross the blood-brain barrier are often predicted using in silico methods. These predictions help in understanding where the compound is likely to accumulate and whether it can reach its intended site of action. The structural features of this compound, including its indole core and the chlorobenzyl group, would be key inputs for these predictive models.

Computational Insights into Metabolic Stability

The metabolic stability of a compound is a crucial determinant of its duration of action and potential for drug-drug interactions. In silico models can predict the likelihood of a molecule being metabolized by key enzyme systems in the liver, such as the cytochrome P450 (CYP) family. researchgate.netnih.govresearchgate.net

These models work by identifying potential sites of metabolism on the molecule, known as "metabolic hotspots." For this compound, potential sites for enzymatic attack could include the indole ring, the benzyl group, or the amine functionality. By predicting which parts of the molecule are most susceptible to metabolism, chemists can design modifications to improve its stability. researchgate.net The use of in vitro data from liver microsomes is a common experimental approach to validate these computational predictions. nih.govnih.govtandfonline.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR (Proton NMR) would be used to identify all the distinct proton environments in the 1-(4-chlorobenzyl)-1H-indol-5-amine molecule. Key expected signals would include:

Signals for the protons on the indole (B1671886) ring system.

Doublets for the para-substituted chlorobenzyl group.

A singlet for the benzylic methylene (B1212753) (-CH₂-) bridge.

A signal for the amine (-NH₂) protons on the indole ring.

A signal for the N-H proton of the indole ring itself. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (coupling) would reveal adjacent protons, helping to piece together the molecular skeleton.

¹³C NMR provides a spectrum of the carbon atoms. For the target molecule, distinct signals would be expected for each carbon atom in the indole and chlorobenzyl rings, as well as for the methylene bridge carbon. The chemical shifts would indicate the nature of each carbon (aromatic, aliphatic).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₃ClN₂), MS analysis would be expected to show:

A molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound.

Isotope peaks characteristic of the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Characteristic fragmentation patterns, likely involving the cleavage of the benzyl-nitrogen bond, which would yield a prominent fragment corresponding to the 4-chlorobenzyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present. americanelements.com An IR spectrum of this compound would be expected to display key absorption bands indicating:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the 3200-3500 cm⁻¹ region. americanelements.com The indole N-H stretch would also appear in this region.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations occur in the fingerprint region of the spectrum.

C-Cl stretching: A band corresponding to the carbon-chlorine bond would be expected in the lower frequency region (typically 600-800 cm⁻¹).

X-Ray Crystallography for Solid-State Structural Determination

Should this compound be synthesized as a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Research on similar indole structures has utilized this technique to confirm their molecular geometry and study intermolecular forces like N-H...π and C-H...Cl interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of a reaction and get a preliminary assessment of purity. A pure sample of this compound would ideally show a single spot on the TLC plate under a specific solvent system (mobile phase). The retention factor (Rf value) of this spot would be characteristic of the compound in that solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for purity analysis and purification. A sample of this compound would be injected into the HPLC system, and a chromatogram would be generated. A pure sample would exhibit a single peak at a specific retention time. The area under this peak can be used to quantify the compound's purity, often expressed as a percentage.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Indole (B1671886) Scaffolds with Tuned Activities

The future design of compounds based on the 1-(4-chlorobenzyl)-1H-indole scaffold will likely focus on molecular hybridization, a strategy that combines distinct pharmacophores to create novel molecules with enhanced or new activities. A key area of development is the synthesis of derivatives where different functional groups are attached to the indole core, particularly at the C3 position, to modulate biological activity.

Research has shown that incorporating a 1-(4-chlorobenzyl)-1H-indole core into N-acylhydrazone structures can lead to potent anticancer agents. nih.gov The design rationale often involves merging the structural features of known active compounds. For instance, combining the 1-(4-chlorobenzyl) group of oncrasin-1 with the N-acylhydrazone feature of PAC-1, a known procaspase-activating compound, has yielded promising results. nih.govnih.gov

The synthesis of these next-generation scaffolds involves multi-step processes. Typically, the 1-(4-chlorobenzyl)-1H-indole core is first synthesized and then functionalized, for example, by creating a carbohydrazide (B1668358) at the C3 position. This intermediate can then be reacted with a library of substituted aldehydes or isatins to produce a diverse set of final compounds. researchgate.netnih.gov This approach allows for systematic modifications across the molecule. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the appended aryl rings significantly "tune" the cytotoxic potency of these compounds. researchgate.netnih.govfigshare.com For example, derivatives with electron-withdrawing groups like 4-Cl or 4-NO2 on a terminal benzylidene ring have shown exceptionally high cytotoxicity against various human cancer cell lines. researchgate.netnih.govfigshare.com

Table 1: Structure-Activity Relationship of 1-(4-chlorobenzyl)-1H-indole Derivatives

| Core Scaffold | Substituent Modification | Observed Activity Change | Reference |

|---|---|---|---|

| (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide | Addition of 4-Cl on benzylidene ring | Potent cytotoxicity (IC50 ~0.011 µM) | researchgate.netnih.gov |

| (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide | Addition of 4-NO2 on benzylidene ring | Potent cytotoxicity (IC50 ~0.001 µM) | researchgate.netnih.gov |

| (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazide | Addition of 2-OH on benzylidene ring | Strong cytotoxicity (IC50 0.56–0.83 µM) | nih.govfigshare.com |

| (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Variations on the quinazolinone ring | Strong cytotoxicity against colon, prostate, and lung cancer cell lines | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The primary therapeutic area explored for derivatives of the 1-(4-chlorobenzyl)-1H-indole scaffold is oncology. nih.gov A significant future direction lies in moving beyond broad cytotoxicity to targeting specific pathways that are dysregulated in cancer.

A novel and promising biological target for this class of compounds is procaspase-3 . nih.gov Many cancers overexpress procaspase-3, and its activation by small molecules can restore apoptosis (programmed cell death) in cancer cells. nih.gov Research has demonstrated that hydrazide derivatives of 1-(4-chlorobenzyl)-1H-indole can activate caspase-3, representing a targeted approach to cancer therapy. nih.govnih.gov

Future research will likely expand to other targets relevant to cancer and other diseases. The indole scaffold is known to interact with a wide range of biological targets. For example, some indole-based compounds have been designed as inhibitors of the anti-apoptotic protein Bcl-2 , making this a plausible target for new analogs. mdpi.com Additionally, other research on different indole derivatives has identified potent and selective agonists for the thyroid hormone receptor β (TRβ) , suggesting a potential therapeutic area in metabolic diseases like dyslipidemia. nih.gov Exploring whether the 1-(4-chlorobenzyl)-1H-indole framework can be adapted to target these or other receptors represents a major avenue for future investigation.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental methods is crucial for accelerating the drug discovery process for this compound class. Future efforts will increasingly rely on this integration to design more potent and selective molecules.

Molecular docking simulations have already been successfully used to guide the design of 1-(4-chlorobenzyl)-1H-indole derivatives. nih.gov For example, docking studies predicted that certain acetohydrazide derivatives could bind to an allosteric site on procaspase-3 and function by chelating the inhibitory zinc ion. nih.govresearchgate.net These computational hypotheses were then validated through experimental assays measuring caspase activation, confirming the mechanism of action. nih.gov

Looking forward, the integration of these methods will become more sophisticated.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models can help predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and reducing time and cost.

ADMET Prediction: Computational tools will be used early in the design phase to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. This helps in identifying molecules with better drug-like properties and avoiding potential liabilities. nih.govresearchgate.net

Mechanism Elucidation: Advanced molecular dynamics simulations can provide deeper insights into the binding kinetics and conformational changes that occur when these molecules interact with their biological targets.

This integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more rational and efficient design of next-generation therapeutic agents.

Development of Robust and Scalable Synthetic Routes for Analog Library Generation

A key challenge in translating promising compounds from the lab to the clinic is the development of efficient and scalable synthetic methods. For the 1-(4-chlorobenzyl)-1H-indole scaffold, future research must focus on optimizing synthetic routes that are amenable to producing large quantities of the target compound and, crucially, a diverse library of analogs for comprehensive screening.

Current methods for producing derivatives often involve a multi-step sequence. nih.govresearchgate.net A common pathway includes:

Synthesis of the Core: Preparation of the 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde or a related C3-functionalized intermediate.

Elaboration of the Side Chain: Conversion of the C3-substituent into a reactive handle, such as a carbohydrazide.

Diversification: Condensation of the intermediate with a wide range of electrophiles (e.g., substituted benzaldehydes) to generate the final library of analogs. nih.govresearchgate.net

While effective for initial discovery, these routes may not be optimal for large-scale production. Future research will aim to develop more convergent and atom-economical pathways. This could involve exploring palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, or Heck reactions, which are powerful tools for constructing complex indole derivatives. nih.gov Developing one-pot or domino reactions that build the functionalized indole core in fewer steps would significantly improve efficiency. scispace.com The ability to easily scale up the synthesis of a lead compound is a critical step in its translational journey toward becoming a therapeutic agent.

Contribution to Fundamental Understanding of Indole Chemistry and Chemical Biology

The study of 1-(4-chlorobenzyl)-1H-indol-5-amine and its derivatives contributes significantly to the broader fields of indole chemistry and chemical biology. This research reinforces the status of the indole as a privileged structure in medicinal chemistry, demonstrating its utility as a rigid scaffold for creating targeted therapeutics. mdpi.com

The work on these compounds provides valuable insights into:

Rational Drug Design: The strategy of molecular hybridization—combining the 1-(4-chlorobenzyl) motif from oncrasin-1 with the procaspase-activating N-acylhydrazone pharmacophore—serves as a compelling case study in rational drug design. nih.govnih.gov It illustrates how structural elements from different active molecules can be merged to create new chemical entities with desired biological functions.

Probing Biological Pathways: The synthesized compounds act as valuable chemical tools for probing the intricacies of apoptosis. nih.gov By designing molecules that can selectively activate procaspase-3, researchers can gain a more nuanced understanding of the caspase cascade and its role in both normal physiology and disease, particularly cancer.

Structure-Activity Relationships: The systematic synthesis and evaluation of analog libraries built on this scaffold provide a rich dataset for understanding how specific structural modifications influence biological activity. researchgate.net This information is fundamental to medicinal chemistry and informs the design of future molecules targeting not only caspases but also other enzymes and receptors.

Ultimately, research into this specific class of indoles not only paves the way for new potential drugs but also enriches our fundamental knowledge of how to design and use small molecules to interact with and modulate complex biological systems.

常见问题

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-1H-indol-5-amine, and how can reaction efficiency be monitored?

A common approach involves coupling reactions using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt in solvents such as DMF or DCM. For example, 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxamides were synthesized by activating the carboxylic acid with EDC·HCl and HOBt, followed by amide bond formation . Reaction progress can be monitored via thin-layer chromatography (TLC) or colorimetric changes, as described in reflux reactions involving 4-chlorobenzyl chloride .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- NMR Spectroscopy : To resolve hydrogen and carbon environments (e.g., aromatic protons at δ 6.3–7.5 ppm for indole derivatives) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 253.1335 for analogous indole-amine derivatives) .

- X-ray Crystallography : Resolves 3D structure if crystals are obtained, as demonstrated for related chloro-indole compounds .

Q. How can researchers assess the basic biological activity of this compound?

Preliminary screening involves in vitro assays against bacterial strains (e.g., Staphylococcus aureus) or cancer cell lines. For example, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed antibacterial activity via broth microdilution assays . Dose-response curves and IC50 values are calculated to quantify potency.

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and minimize by-products?

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .

- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) improve substitution reactions involving chlorobenzyl groups .

- Catalyst Use : Anhydrous K2CO3 facilitates nucleophilic substitutions, as seen in etherification reactions .

Q. How do structural modifications of this compound influence its pharmacological profile?

- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., 5-bromo) enhance antibacterial activity by increasing electrophilicity .

- Substitution Position : The 4-chlorobenzyl group at the indole N1 position improves metabolic stability compared to unsubstituted analogs . Comparative studies with analogs (e.g., 1-(3-chlorophenyl) derivatives) reveal steric and electronic effects on target binding .

Q. What advanced techniques elucidate the interaction between this compound and biological targets?

- Molecular Docking : Predicts binding modes with proteins (e.g., bacterial DNA gyrase) using software like MOE .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- Crystallographic Studies : Resolve ligand-protein complexes, as shown for indole derivatives bound to enzymes .

Q. How can researchers address discrepancies in biological activity data across studies?

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Reanalysis : Verify compound identity via NMR and MS to rule out degradation .

- Meta-Analysis : Compare data across studies, noting variables like cell line specificity or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。